molecular formula C23H22N2O3 B5865252 (Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate

Cat. No.: B5865252
M. Wt: 374.4 g/mol
InChI Key: AQUZWDOOMOSOSQ-UHFFFAOYSA-N
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Description

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a diphenylpropanoate moiety

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-27-20-14-12-19(13-15-20)23(24)25-28-22(26)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUZWDOOMOSOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form a Schiff base, followed by the addition of 3,3-diphenylpropanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, with stringent quality control measures in place to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure. It can serve as a model compound for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be investigated for its therapeutic properties and used in drug development.

Industry

In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]methylphenol
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and diphenylpropanoate moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

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